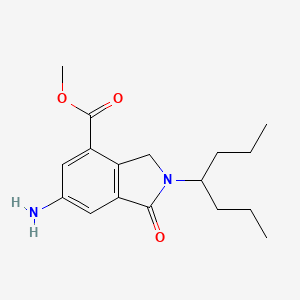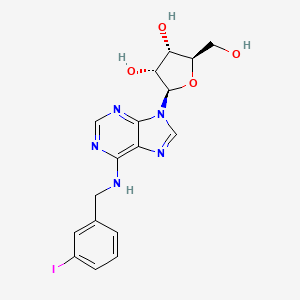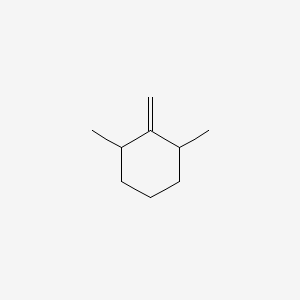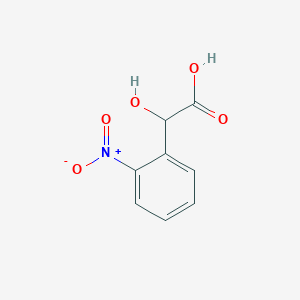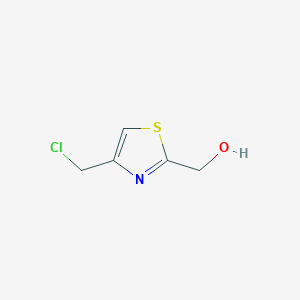
4-(chloromethyl)-2-Thiazolemethanol
描述
4-(chloromethyl)-2-Thiazolemethanol is a chemical compound with a thiazole ring substituted with a chloromethyl group at the 4-position and a hydroxymethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-Thiazolemethanol typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method involves the chloromethylation of thiazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(chloromethyl)-2-Thiazolemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: (4-Carboxyl-thiazol-2-yl)-methanol.
Reduction: (4-Methyl-thiazol-2-yl)-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
4-(chloromethyl)-2-Thiazolemethanol is used as an intermediate in the synthesis of more complex thiazole derivatives
Biology
In biological research, this compound is studied for its potential antimicrobial properties. Thiazole derivatives are known to exhibit antibacterial and antifungal activities, making this compound a candidate for the development of new antimicrobial agents.
Medicine
The compound is investigated for its potential use in medicinal chemistry. Thiazole derivatives have been explored for their anticancer, anti-inflammatory, and antiviral activities. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate for the production of various active ingredients.
作用机制
The mechanism of action of 4-(chloromethyl)-2-Thiazolemethanol depends on its specific application. In antimicrobial research, the compound may inhibit bacterial or fungal growth by interfering with essential metabolic pathways. The chloromethyl group can react with nucleophilic sites in biomolecules, leading to the disruption of cellular functions.
In medicinal chemistry, the compound’s mechanism of action may involve binding to specific molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites, modulating the activity of the target protein and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-Chloromethyl-thiazol-2-ylamine hydrochloride: Similar structure but with an amine group instead of a hydroxymethyl group.
N-(4-Chloromethyl-thiazol-2-yl)-acetamide: Contains an acetamide group instead of a hydroxymethyl group.
4-(Chloromethyl)thiazole hydrochloride: Lacks the hydroxymethyl group.
Uniqueness
4-(chloromethyl)-2-Thiazolemethanol is unique due to the presence of both chloromethyl and hydroxymethyl groups on the thiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations. The compound’s versatility makes it valuable for various synthetic applications and research studies.
属性
分子式 |
C5H6ClNOS |
|---|---|
分子量 |
163.63 g/mol |
IUPAC 名称 |
[4-(chloromethyl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C5H6ClNOS/c6-1-4-3-9-5(2-8)7-4/h3,8H,1-2H2 |
InChI 键 |
NNHPFROMEVVJIO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)CO)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
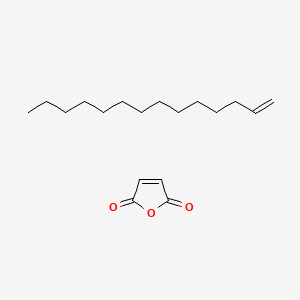
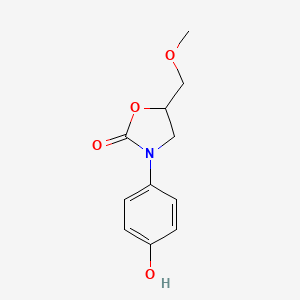
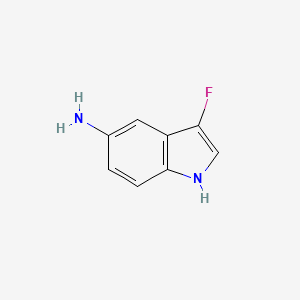
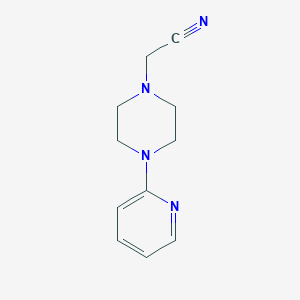
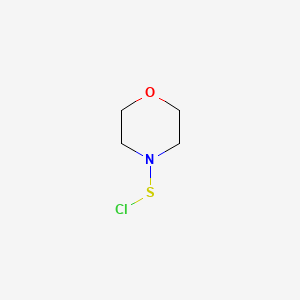
![N-Cyano-N-[2-(5-methylimidazole-4-methylthio)ethyl]-S-methyl isothiourea](/img/structure/B8695642.png)
![1-((3-Fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)methyl)azetidine-3-carboxylic acid](/img/structure/B8695652.png)


